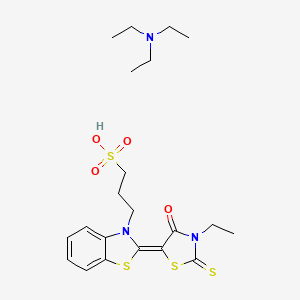
(E)-2,3-Di-tert-butyl-2-butene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2,3-Di-tert-butyl-2-butene is an organic compound characterized by its unique structure, featuring two tert-butyl groups attached to a butene backbone. This compound is of interest due to its stability and the steric hindrance provided by the bulky tert-butyl groups, which can influence its reactivity and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2,3-Di-tert-butyl-2-butene typically involves the alkylation of a suitable butene precursor with tert-butyl groups. One common method is the reaction of 2-butene with tert-butyl chloride in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar alkylation reactions but optimized for large-scale operations. This includes the use of continuous flow reactors and catalysts to enhance the efficiency and yield of the desired product.
化学反应分析
Types of Reactions: (E)-2,3-Di-tert-butyl-2-butene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or ozone, leading to the formation of tert-butyl ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the double bond to a single bond.
Substitution: The tert-butyl groups can be substituted with other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Tert-butyl ketones or carboxylic acids.
Reduction: 2,3-Di-tert-butylbutane.
Substitution: Various tert-butyl-substituted derivatives.
科学研究应用
(E)-2,3-Di-tert-butyl-2-butene has several applications in scientific research:
Chemistry: Used as a model compound to study steric effects in organic reactions.
Biology: Investigated for its potential as a protective agent against oxidative stress due to its bulky tert-butyl groups.
Medicine: Explored for its potential use in drug delivery systems, where the steric hindrance can influence the release rate of active pharmaceutical ingredients.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of polymers and other advanced materials.
作用机制
The mechanism by which (E)-2,3-Di-tert-butyl-2-butene exerts its effects is largely influenced by the steric hindrance provided by the tert-butyl groups. This steric hindrance can affect the compound’s reactivity and interaction with other molecules, making it a valuable tool in studying reaction mechanisms and molecular interactions.
Molecular Targets and Pathways: The compound’s bulky structure can inhibit or enhance specific pathways, depending on the nature of the reaction or interaction. For example, in oxidation reactions, the tert-butyl groups can protect certain parts of the molecule from being oxidized, leading to selective oxidation products.
相似化合物的比较
(E)-2,3-Dimethyl-2-butene: Similar structure but with methyl groups instead of tert-butyl groups.
(E)-2,3-Diethyl-2-butene: Similar structure but with ethyl groups instead of tert-butyl groups.
(E)-2,3-Diisopropyl-2-butene: Similar structure but with isopropyl groups instead of tert-butyl groups.
Uniqueness: (E)-2,3-Di-tert-butyl-2-butene is unique due to the significant steric hindrance provided by the tert-butyl groups. This steric effect can influence the compound’s reactivity, making it less prone to certain reactions compared to its methyl, ethyl, or isopropyl analogs. This property makes it particularly useful in studies where steric effects are a critical factor.
属性
CAS 编号 |
54290-40-3 |
|---|---|
分子式 |
C12H24 |
分子量 |
168.32 g/mol |
IUPAC 名称 |
(E)-2,2,3,4,5,5-hexamethylhex-3-ene |
InChI |
InChI=1S/C12H24/c1-9(11(3,4)5)10(2)12(6,7)8/h1-8H3/b10-9+ |
InChI 键 |
UKVHFKANOLLXHC-MDZDMXLPSA-N |
手性 SMILES |
C/C(=C(/C)\C(C)(C)C)/C(C)(C)C |
规范 SMILES |
CC(=C(C)C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


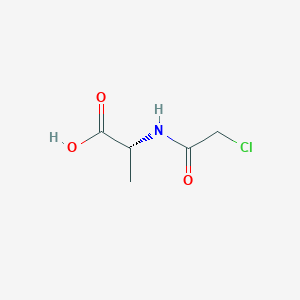
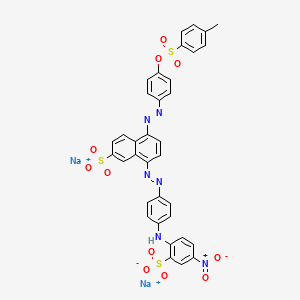

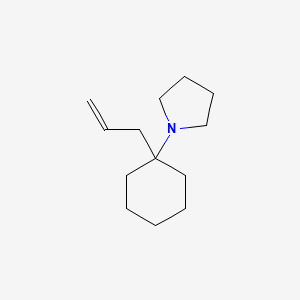
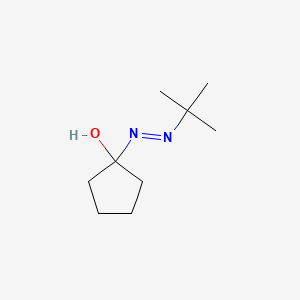
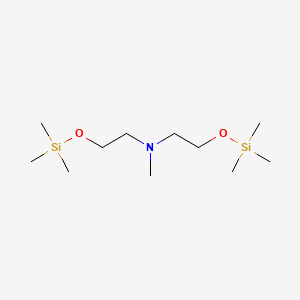
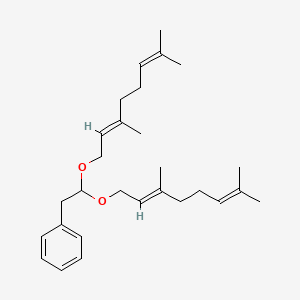


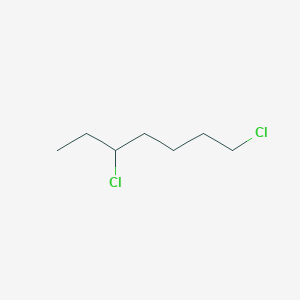
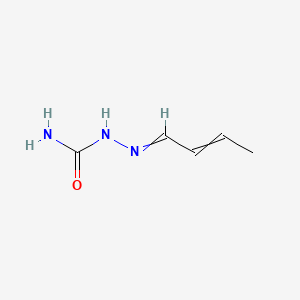

![Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate](/img/structure/B13803193.png)
